molecular formula C16H11ClFNO B8775251 1-(benzyloxy)-7-chloro-6-fluoroisoquinoline CAS No. 923022-55-3

1-(benzyloxy)-7-chloro-6-fluoroisoquinoline

Cat. No.: B8775251
CAS No.: 923022-55-3
M. Wt: 287.71 g/mol
InChI Key: MEYHERQCARSMET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(benzyloxy)-7-chloro-6-fluoroisoquinoline is a heterocyclic aromatic compound that belongs to the isoquinoline family. Isoquinolines are known for their diverse biological activities and are often used as building blocks in pharmaceuticals and materials science. The presence of chlorine and fluorine atoms in the structure of this compound imparts unique chemical properties, making it a compound of interest in various scientific research fields.

Properties

CAS No.

923022-55-3

Molecular Formula

C16H11ClFNO

Molecular Weight

287.71 g/mol

IUPAC Name

7-chloro-6-fluoro-1-phenylmethoxyisoquinoline

InChI

InChI=1S/C16H11ClFNO/c17-14-9-13-12(8-15(14)18)6-7-19-16(13)20-10-11-4-2-1-3-5-11/h1-9H,10H2

InChI Key

MEYHERQCARSMET-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=NC=CC3=CC(=C(C=C32)Cl)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(benzyloxy)-7-chloro-6-fluoroisoquinoline can be synthesized through several synthetic routes. One common method involves the cyclization of a precursor bearing a pre-fluorinated benzene ring. The reaction conditions typically include the use of a strong base and a suitable solvent to facilitate the cyclization process . Another approach involves the direct introduction of fluorine and chlorine atoms onto the isoquinoline ring through electrophilic substitution reactions .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(benzyloxy)-7-chloro-6-fluoroisoquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced isoquinoline derivatives.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted isoquinoline derivatives, which can be further utilized in the synthesis of more complex molecules .

Mechanism of Action

The mechanism of action of 1-(benzyloxy)-7-chloro-6-fluoroisoquinoline involves its interaction with specific molecular targets and pathways. The presence of chlorine and fluorine atoms enhances its binding affinity to certain enzymes and receptors, leading to modulation of their activity. The compound can inhibit or activate various biochemical pathways, depending on its structural modifications .

Comparison with Similar Compounds

  • 1-Benzyloxy-7-chloro-6-fluoro-quinoline
  • 1-Benzyloxy-7-chloro-6-fluoro-pyridine
  • 1-Benzyloxy-7-chloro-6-fluoro-benzene

Uniqueness: 1-(benzyloxy)-7-chloro-6-fluoroisoquinoline is unique due to its specific substitution pattern on the isoquinoline ring, which imparts distinct chemical and biological properties.

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